Pyridine, 2-(2-(chlorophenyl)vinyl)-, trans-
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Overview
Description
Pyridine, 2-(2-(chlorophenyl)vinyl)-, trans-: is an organic compound with the molecular formula C₁₃H₁₀ClN. It is a derivative of pyridine, where the 2-position is substituted with a vinyl group that is further substituted with a chlorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2-(2-(chlorophenyl)vinyl)-, trans- typically involves the reaction of pyridine with 2-chlorobenzaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds via a condensation mechanism, forming the desired product with high selectivity for the trans-configuration .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis, optimizing reaction conditions to ensure high yield and purity, and employing continuous flow techniques to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions: Pyridine, 2-(2-(chlorophenyl)vinyl)-, trans- undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or ketones.
Reduction: The compound can be reduced to form the corresponding ethyl derivative.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Epoxides or ketones.
Reduction: Ethyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Pyridine, 2-(2-(chlorophenyl)vinyl)-, trans- is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds .
Biology: The compound has been studied for its potential biological activities, including cytotoxic effects against certain cancer cell lines .
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly in the development of anticancer agents .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and as an intermediate in the production of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of Pyridine, 2-(2-(chlorophenyl)vinyl)-, trans- involves its interaction with biological targets at the molecular level. The compound can undergo photoisomerization, where the trans-configuration is converted to the cis-configuration upon exposure to light. This process involves the rotation of the chlorophenyl group around the carbon-carbon double bond . The compound’s biological activity is often linked to its ability to interact with cellular components, leading to cytotoxic effects .
Comparison with Similar Compounds
- Pyridine, 2-(2-(bromophenyl)vinyl)-, trans-
- Pyridine, 2-(2-(fluorophenyl)vinyl)-, trans-
- Pyridine, 2-(2-(methylphenyl)vinyl)-, trans-
Comparison: Pyridine, 2-(2-(chlorophenyl)vinyl)-, trans- is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties. Compared to its bromophenyl and fluorophenyl analogs, the chlorophenyl derivative exhibits different reactivity and biological activity. The methylphenyl analog, on the other hand, shows variations in steric hindrance and electronic effects, influencing its chemical behavior and applications .
Properties
CAS No. |
5350-12-9 |
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Molecular Formula |
C13H10ClN |
Molecular Weight |
215.68 g/mol |
IUPAC Name |
2-[(E)-2-(2-chlorophenyl)ethenyl]pyridine |
InChI |
InChI=1S/C13H10ClN/c14-13-7-2-1-5-11(13)8-9-12-6-3-4-10-15-12/h1-10H/b9-8+ |
InChI Key |
YEZHQUGOABFELJ-CMDGGOBGSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C2=CC=CC=N2)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC2=CC=CC=N2)Cl |
Origin of Product |
United States |
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